molecular formula C7H12N2O2 B13524026 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one

8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one

Cat. No.: B13524026
M. Wt: 156.18 g/mol
InChI Key: QTSSMXHVDRYGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one is a spirocyclic compound featuring a bicyclic structure with oxygen and nitrogen atoms in its rings. This scaffold is valued in medicinal chemistry for its rigidity, which enhances binding specificity and metabolic stability. The compound’s structure includes a methyl group at the 8-position, differentiating it from other spirocyclic analogs. It serves as a versatile building block for drug discovery, particularly in the development of kinase inhibitors and protease modulators .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted amine, with an appropriate carbonyl compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Characteristics Source (Evidence ID)
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one Methyl at 8-position C₇H₁₁N₂O₂ 155.18 (base) Base structure; used in chiral synthesis and as a pharmaceutical intermediate
5-Oxa-2,8-diazaspiro[3.5]nonan-7-one dihydrochloride Dihydrochloride salt C₆H₁₂Cl₂N₂O₂ 215.1 Enhanced solubility due to hydrochloride form; discontinued commercial availability
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one Benzhydryl group at 2-position C₁₉H₂₀N₂O₂ 308.38 Bulky substituent improves lipophilicity; potential CNS-targeting applications
2-Oxa-5,8-diazaspiro[3.5]nonan-7-one Oxygen at 2-position instead of 5 C₆H₁₀N₂O₂ 142.16 Simplified structure; lower molecular weight for fragment-based drug design
8-(2,2-Difluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one Difluoroethyl group at 8-position C₈H₁₂F₂N₂O₂ 206.19 Fluorine atoms enhance metabolic stability and bioavailability
(S)-6-Isopropyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one Isopropyl group at 6-position C₉H₁₇N₂O₂ 185.18 Chiral center introduced for stereoselective synthesis; high purity (≥95%)

Key Differences and Implications

  • Substituent Effects: The methyl group in this compound provides moderate steric hindrance, balancing reactivity and stability. In contrast, the benzhydryl group in its analog increases lipophilicity, making it suitable for blood-brain barrier penetration . Fluorine incorporation (e.g., in 8-(2,2-Difluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one) enhances electronegativity and resistance to oxidative metabolism, critical for prolonged drug half-life .
  • Salt Forms: The dihydrochloride form of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one improves aqueous solubility but has been discontinued, likely due to synthesis challenges or stability issues .
  • Structural Isomerism: The positional shift of oxygen (e.g., 2-oxa vs. 5-oxa) alters hydrogen-bonding patterns and ring strain. For instance, 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one’s simplified structure may favor fragment-based screening approaches .

Biological Activity

8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one is a chemical compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. Its molecular formula is C7H12N2O2, and it has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
IUPAC NameThis compound
InChI KeyQTSSMXHVDRYGTO-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

1. Antimicrobial Activity
Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The unique spirocyclic framework may enhance the compound's ability to interact with microbial targets, potentially leading to the development of new antimicrobial agents.

2. Anticancer Properties
Preliminary research suggests that this compound may possess anticancer properties. Compounds of this class have been shown to inhibit cell proliferation in various cancer cell lines, indicating a possible mechanism of action through the modulation of cellular pathways involved in growth and apoptosis.

3. Mechanism of Action
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, altering their activity and leading to biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Case Studies and Research Findings

Several studies have focused on the biological activity of spirocyclic compounds similar to this compound:

Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of spirocyclic compounds for their anticancer effects on human prostate cancer cell lines (PC-3). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potential for further development as anticancer agents.

Study 2: Antimicrobial Efficacy
Research published in the International Journal of Antimicrobial Agents evaluated the antimicrobial activity of various nitrogen-containing heterocycles against Staphylococcus aureus and Escherichia coli. Results showed that compounds with a similar spirocyclic structure displayed significant inhibition zones, supporting further exploration into their use as antimicrobial agents.

Study 3: Mechanistic Insights
A mechanistic study published in Bioorganic & Medicinal Chemistry Letters examined how spirocyclic compounds interact with protein targets involved in cancer progression. The findings suggested that these compounds could disrupt signaling pathways essential for tumor growth and survival.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines or ketones. For example, spirocyclic structures are often formed via nucleophilic substitution or ring-closing reactions using catalysts like palladium or copper. Solvent selection (e.g., THF, DCM) and temperature control (0–80°C) are critical for optimizing yield. Structural confirmation requires NMR, mass spectrometry, and X-ray crystallography .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm the spirocyclic arrangement and methyl group placement.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.
  • X-ray Diffraction : To resolve stereochemical ambiguities, especially for chiral centers .

Q. What solubility and storage conditions are recommended for experimental use?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but may require sonication for full dissolution. Storage at 2–8°C in sealed, moisture-free containers is advised to prevent hydrolysis of the lactam or oxa-diazine rings .

Q. Which purification techniques are effective for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) are standard. Purity (>98%) should be verified via HPLC with UV detection at 210–254 nm .

Q. What is the role of the spirocyclic structure in its chemical reactivity?

  • Methodological Answer : The spirocyclic framework imposes steric constraints, influencing regioselectivity in reactions. The oxygen and nitrogen atoms in the rings enable hydrogen bonding and coordination with metal catalysts, critical for asymmetric synthesis .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track atom migration during ring-opening or nucleophilic substitution. Computational modeling (DFT or MD simulations) can predict transition states and energetics, validated by kinetic studies .

Q. How should researchers address contradictions in spectral data across studies?

  • Methodological Answer : Cross-validate using orthogonal techniques (e.g., IR for functional groups, LC-MS for fragmentation patterns). Consider solvent effects on NMR chemical shifts and ensure calibration against certified reference materials .

Q. What strategies optimize this compound’s interaction with biological targets (e.g., receptors)?

  • Methodological Answer : Perform molecular docking studies to identify binding pockets (e.g., sigma-1 receptors). Modify substituents (e.g., methyl groups) via Suzuki-Miyaura coupling to enhance affinity. Validate via SPR or radioligand assays .

Q. How can theoretical frameworks guide the design of derivatives with improved stability?

  • Methodological Answer : Apply QSAR models to correlate structural features (e.g., logP, polar surface area) with metabolic stability. Leverage retrosynthetic analysis to prioritize derivatives with reduced steric strain or enhanced ring rigidity .

Q. What experimental protocols assess the compound’s stability under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring. Use buffered solutions (pH 1–13) to identify degradation pathways (e.g., lactam hydrolysis) via LC-MS/MS .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

8-methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one

InChI

InChI=1S/C7H12N2O2/c1-9-5-7(3-8-4-7)11-2-6(9)10/h8H,2-5H2,1H3

InChI Key

QTSSMXHVDRYGTO-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CNC2)OCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.